molecular formula C4H6N2OS B1345763 (5-Methyl-1,2,3-thiadiazol-4-yl)methanol CAS No. 1258283-94-1

(5-Methyl-1,2,3-thiadiazol-4-yl)methanol

Cat. No. B1345763
CAS RN: 1258283-94-1
M. Wt: 130.17 g/mol
InChI Key: ATPMQFHVTVJEEW-UHFFFAOYSA-N
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Description

(5-Methyl-1,2,3-thiadiazol-4-yl)methanol, also known as 5-methyl-1,3-dithiol-2-thione, is an organic compound used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is a colorless liquid with a faint odor and a melting point of -7.2°C. It is soluble in water, alcohol, and ether, and is stable under normal conditions. In the past few decades, 5-methyl-1,3-dithiol-2-thione has become increasingly popular due to its wide range of applications and its relatively low cost of synthesis.

Scientific Research Applications

Subheading Molecular Aggregation in Organic Solvents

4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol demonstrates varied aggregation behavior in different solvents, affecting its fluorescence and circular dichroism spectra. This behavior is significantly influenced by the structure of the substituent group in the molecule, indicating a strong correlation between molecular aggregation processes and the compound's spectral forms. Such insights are crucial for understanding the compound's behavior in organic solvents and its potential applications in materials science and spectroscopy studies (Matwijczuk et al., 2016).

Applications in Dye Synthesis

Subheading Utility in Dye Manufacturing

Thiadiazole derivatives, such as N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine, show promising results in dye synthesis. After undergoing specific chemical reactions, these compounds produce a series of acid dyes demonstrating effective dyeing performance on nylon fabric. This highlights the compound's potential in the textile industry for developing new colorants with desirable properties (Malik et al., 2018).

Role in Synthesizing Triazole Derivatives

Subheading Synthesis of Triazole Derivatives

Research into 1,3,4-thiadiazole derivatives demonstrates their utility in synthesizing 1,2,3-triazole-4-carboxylic acid derivatives under specific conditions. These compounds have significant potential in medicinal chemistry and pharmaceuticals, expanding the scope of research and application of thiadiazole derivatives in various fields (Pokhodylo et al., 2018).

Insights into Molecular Structures

Subheading Structural Analysis of Derivatives

Studies on benzimidazo[1,2-c][1,2,3]thiadiazoles shed light on the reaction patterns and molecular structures of these compounds. X-ray analysis confirms the structures of these derivatives, offering insights into their chemical behavior and potential applications in fields like materials science and drug design (Tumkevičius et al., 2003).

Exploration in Biological Studies

Subheading Biological Applications and Studies

Recent studies explore the synthesis of thiadiazole-based molecules, particularly focusing on their potential as inhibitors against the COVID-19 main protease. This research opens new pathways for utilizing thiadiazole derivatives in antiviral drug development, highlighting the compound's significance in medicinal chemistry and public health (Rashdan et al., 2021).

Mechanism of Action

Target of Action

The primary targets of (5-Methyl-1,2,3-thiadiazol-4-yl)methanol are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

For instance, a derivative of 1,2,3-thiadiazole was found to undergo bromination with N-bromosuccinimide under conditions of radical initiation

Pharmacokinetics

The compound’s molecular weight is 130.17 , which may influence its bioavailability

Biochemical Analysis

Biochemical Properties

(5-Methyl-1,2,3-thiadiazol-4-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, thereby influencing the overall biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can modulate the expression of genes related to the p53 signaling pathway, which is crucial for cell cycle regulation and apoptosis . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and modifying their binding affinity to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular morphology .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lactate, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and accumulation in specific tissues . The compound’s distribution is influenced by its affinity for binding proteins, which can affect its localization and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to specific cellular compartments through post-translational modifications, such as phosphorylation, which direct it to organelles like the nucleus or endoplasmic reticulum .

properties

IUPAC Name

(5-methylthiadiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-3-4(2-7)5-6-8-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPMQFHVTVJEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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